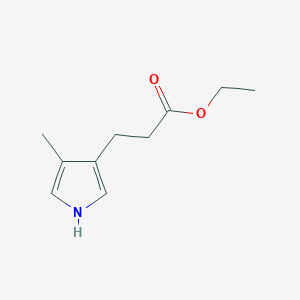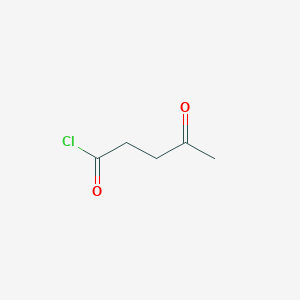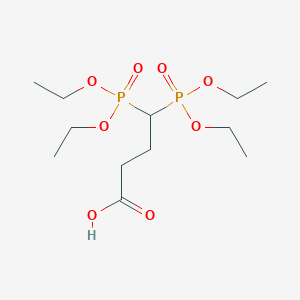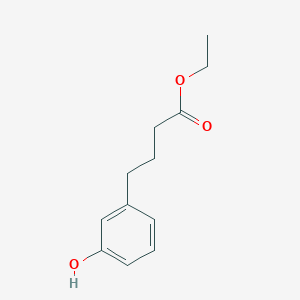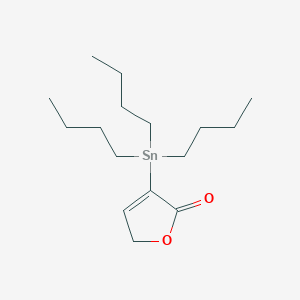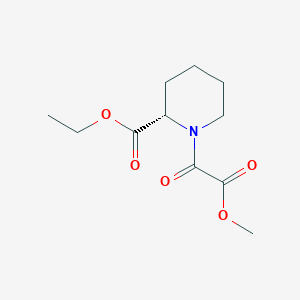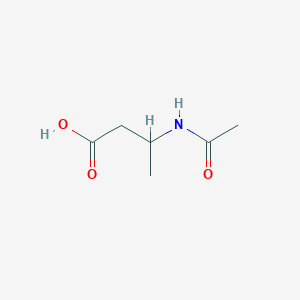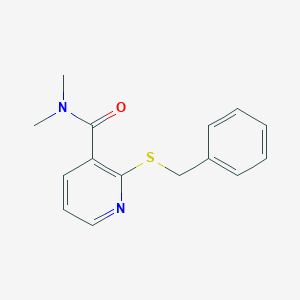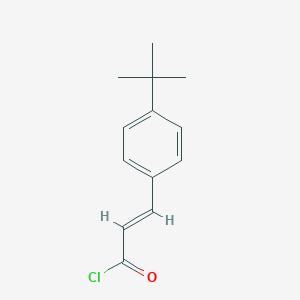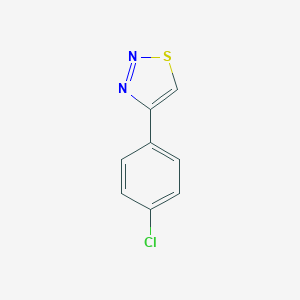
4-(4-Chlorophenyl)-1,2,3-thiadiazole
Descripción general
Descripción
4-(4-Chlorophenyl)-1,2,3-thiadiazole, also known as 4-Chloro-1,2,3-thiadiazole, is an organic compound that has a wide range of applications in scientific research. It is a chemical compound with the molecular formula C7H3ClN2S. It is a colorless solid that is soluble in water and is commonly used in a variety of laboratory experiments.
Aplicaciones Científicas De Investigación
Antimicrobial Agents
The synthesis of formazans from Mannich base derivatives of 4-(4-Chlorophenyl)-1,2,3-thiadiazole has been explored, showing moderate antimicrobial activity against bacterial strains like Escherichia coli and Salmonella typhi, and fungal strains such as Aspergillus niger and Candida albicans (Sah, Bidawat, Seth, & Gharu, 2014).
Molecular Structure Studies
The crystal and molecular structure of a compound containing the 4-(4-Chlorophenyl)-1,2,3-thiadiazole structure has been analyzed using spectroscopic techniques and single-crystal X-ray diffraction. This study provides insight into the compound's bond lengths, angles, and torsion angles, enhancing understanding of its electronic properties (Kerru et al., 2019).
Corrosion Inhibition
Some derivatives of 4-(4-Chlorophenyl)-1,2,3-thiadiazole, particularly 2,5-disubstituted 1,3,4-thiadiazoles, have been investigated for their corrosion inhibition properties in mild steel, offering insights into their potential industrial applications (Bentiss et al., 2007).
Antiviral Activity
Research into the antiviral activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides has shown certain compounds to possess anti-tobacco mosaic virus activity. This demonstrates potential applications in combating viral infections in plants (Chen et al., 2010).
Photophysical Properties
The photophysical properties of thiadiazole derivatives, including those with a 4-(4-Chlorophenyl)-1,2,3-thiadiazole structure, have been studied. The analysis of absorption and fluorescence spectra in various solvents contributes to a better understanding of the ground and excited state dipole moments, which is crucial for applications in optical materials and sensors (Muddapur et al., 2016).
Anticancer Agents
Novel 4-(4-Chlorophenyl)-1,2,3-thiadiazole-based compounds have been synthesized and evaluated for their cytotoxicity against cancer cell lines such as MCF-7 and HepG2. Some compounds displayed significant activity, suggesting their potential use as anticancer agents (El-Masry et al., 2022).
Propiedades
IUPAC Name |
4-(4-chlorophenyl)thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2S/c9-7-3-1-6(2-4-7)8-5-12-11-10-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNVRALRGBSCEPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSN=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90171253 | |
| Record name | 1,2,3-Thiadiazole, 4-(4-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90171253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)-1,2,3-thiadiazole | |
CAS RN |
18212-23-2 | |
| Record name | 4-(4-Chlorophenyl)-1,2,3-thiadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18212-23-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3-Thiadiazole, 4-(4-chlorophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018212232 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3-Thiadiazole, 4-(4-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90171253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



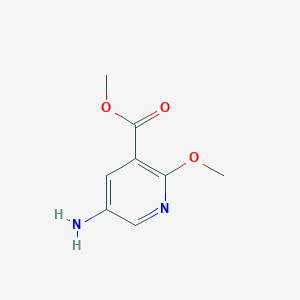
![5-[3-(Trifluoromethyl)phenyl]pyridin-2-amine](/img/structure/B178342.png)
